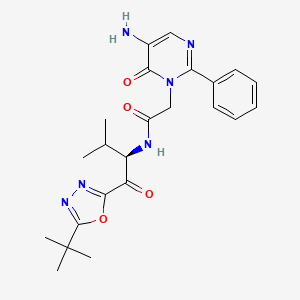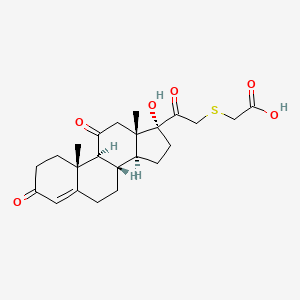
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyrazole and pyrimidine precursors, cyclization reactions can be employed to form the pyrazolopyrimidine core.
Amidation Reactions: Introduction of the carboxamide group can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Substitution Reactions: Functionalization of the core structure with various substituents, such as phenyl and pyridinyl groups, can be carried out using substitution reactions under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, pyrazolopyrimidine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery.
Medicine
In medicine, pyrazolopyrimidine derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their diverse biological activities make them promising candidates for drug development.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their versatile reactivity allows for the creation of a wide range of products.
作用機序
The mechanism of action of pyrazolopyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby exerting their effects.
類似化合物との比較
Similar Compounds
- Pyrazolopyridines
- Pyrimidinones
- Triazolopyrimidines
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives are unique due to their specific structural features, such as the fused pyrazole and pyrimidine rings, and the presence of functional groups like carboxamide, phenyl, and pyridinyl. These features contribute to their distinct reactivity and biological activity compared to similar compounds.
特性
| 87948-64-9 | |
分子式 |
C19H15N5O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-(6-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-9-16(21-13)22-18(25)15-12-20-17-10-11-23(24(17)19(15)26)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,22,25) |
InChIキー |
YHIDRCCEWDIRTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




